4-[(3-Chlorophenyl)methoxy]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12/h1-3,8,12,14H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNQDLVEBGIYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288306 | |
| Record name | 4-[(3-Chlorophenyl)methoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946759-60-0 | |
| Record name | 4-[(3-Chlorophenyl)methoxy]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946759-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Chlorophenyl)methoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3 Chlorophenyl Methoxy Piperidine
Retrosynthetic Analysis of the 4-[(3-Chlorophenyl)methoxy]piperidine Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the primary disconnection point is the ether linkage (C-O bond). This bond can be broken in two ways, but the most chemically intuitive disconnection leads to a piperidine-based alcohol and a chlorobenzyl-based electrophile.
This analysis suggests a convergent synthesis strategy. The key bond formation is an etherification reaction. This leads to two primary synthons: a 4-hydroxypiperidine (B117109) cation and a 3-chlorobenzyloxide anion, or more practically, their synthetic equivalents: 4-hydroxypiperidine and an activated 3-chlorobenzyl group (such as 3-chlorobenzyl halide).
The most logical and widely practiced approach for this type of ether formation is the Williamson ether synthesis. youtube.comwikipedia.org This method involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org Therefore, the retrosynthetic pathway points to two key starting materials:
4-Hydroxypiperidine : A common heterocyclic building block.
3-Chlorobenzyl chloride (or bromide) : A commercially available substituted benzyl (B1604629) halide.
Further disconnection of the 4-hydroxypiperidine ring is possible, leading to acyclic precursors through methods like intramolecular cyclization, but for practical synthesis, 4-hydroxypiperidine is typically considered a viable starting material. dtic.milyoutube.com
Established Synthetic Routes to this compound
The most established route for synthesizing this compound is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com This method is favored for its reliability and the commercial availability of the necessary precursors.
Critical Reaction Steps and Intermediate Compounds
The synthesis typically involves a multi-step sequence to ensure high yields and prevent side reactions, particularly N-alkylation of the piperidine (B6355638) nitrogen.
N-Protection of 4-Hydroxypiperidine : The secondary amine of the piperidine ring is nucleophilic and can compete with the hydroxyl group in the subsequent alkylation step. To prevent this, the nitrogen is protected, commonly with a tert-butyloxycarbonyl (Boc) group. This reaction typically involves treating 4-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc)2O to form the intermediate N-Boc-4-hydroxypiperidine .
Formation of the Alkoxide : The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated using a strong base to form a more potent nucleophile, the corresponding alkoxide. Sodium hydride (NaH) is a commonly used base for this transformation, which is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
O-Alkylation (Ether Formation) : The generated alkoxide intermediate is then reacted with 3-chlorobenzyl chloride . The alkoxide attacks the benzylic carbon, displacing the chloride leaving group in an SN2 reaction to form the C-O ether bond. masterorganicchemistry.com This step yields the protected intermediate, N-Boc-4-[(3-Chlorophenyl)methoxy]piperidine .
N-Deprotection : The final step is the removal of the Boc protecting group to yield the target compound. This is achieved by treating the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters for the Williamson ether synthesis step include the choice of base, solvent, and temperature.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. |
| Solvent | DMF, THF | Aprotic polar solvents that solvate the cation (e.g., Na+) and promote the SN2 reaction. chem-station.com |
| Temperature | 0 °C to room temp. | The initial deprotonation is often done at 0 °C for safety, followed by warming to room temperature or gentle heating to drive the alkylation to completion. |
| Alkylating Agent | 3-Chlorobenzyl chloride | A primary benzylic halide is an excellent substrate for SN2 reactions, minimizing the competing E2 elimination side reaction. chem-station.com |
Emerging and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry seeks to develop more efficient, safer, and environmentally friendly processes. Emerging strategies applicable to the synthesis of this compound focus on catalytic methods and continuous flow technology.
Catalytic Strategies in Piperidine Functionalization
While the Williamson ether synthesis is robust, it is a stoichiometric process. Catalytic methods offer an alternative path that can reduce waste and improve atom economy. Recent advances in catalysis provide potential, though not yet directly applied, routes to the target molecule or its key intermediates.
Hydrogen Borrowing Catalysis : Iridium and rhodium complexes can catalyze the "hydrogen borrowing" or "hydrogen autotransfer" annulation of diols with amines to form substituted piperidines. nih.gov This could provide a catalytic route to functionalized 4-hydroxypiperidine precursors from simpler acyclic materials.
Catalytic C-H Functionalization : Direct, transition-metal-catalyzed C-H functionalization is a cutting-edge area. While challenging, a hypothetical future approach could involve the direct catalytic coupling of a protected piperidine with 3-chlorobenzyl alcohol, avoiding the need for a halide and a strong base.
Lewis Acid Catalysis : An alternative to the base-mediated Williamson synthesis is the use of Lewis acids to promote the O-alkylation reaction at lower temperatures, which can improve the reaction rate and yield. google.com
These catalytic methods primarily focus on the construction and functionalization of the piperidine ring itself, which can then be used in a subsequent etherification step. nih.govacs.org
Continuous Flow Synthesis of Aromatic Ethers
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The synthesis of this compound via the Williamson ether synthesis is well-suited for adaptation to a flow process.
A hypothetical flow setup would involve:
Pumping a solution of N-Boc-4-hydroxypiperidine in an appropriate solvent (e.g., THF) through a tube.
Introducing a strong base (e.g., a packed bed of NaH or a soluble base like KHMDS) in a mixing zone to generate the alkoxide in situ.
Immediately mixing the alkoxide stream with a separate stream of 3-chlorobenzyl chloride in a heated reaction coil. The precise control of temperature and residence time in the coil ensures complete reaction.
An in-line quenching and work-up step could be integrated before collection.
This approach offers several benefits:
Safety : The use of hazardous reagents like sodium hydride is better controlled, with only small amounts being generated and consumed at any given time.
Efficiency : Shorter reaction times are often achievable due to superior heat transfer. researchgate.net
Scalability : Production can be easily scaled up by running the reactor for longer periods. acs.org
The application of continuous flow to the synthesis of aryl ethers and other pharmaceutical intermediates is a growing field, demonstrating its potential to make the production of compounds like this compound more efficient and sustainable. nih.govresearchgate.net
Chemical Reactivity and Functionalization of 4 3 Chlorophenyl Methoxy Piperidine
Transformations at the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring is the most nucleophilic and basic site in the molecule, making it the primary target for a variety of functionalization reactions. These transformations are crucial for modulating the physicochemical properties and biological activity of the resulting derivatives.
Common reactions at the piperidine nitrogen include N-alkylation, N-acylation, and N-arylation. N-alkylation is typically achieved by reacting 4-[(3-Chlorophenyl)methoxy]piperidine with alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a base to neutralize the hydrogen halide formed. Alternatively, reductive amination with aldehydes or ketones provides a powerful method for introducing a wide range of alkyl substituents. This latter approach involves the in situ formation of an iminium ion intermediate, which is then reduced by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.
N-acylation is readily accomplished by treating the parent piperidine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and significantly influences the electronic and conformational properties of the molecule.
For the introduction of an aryl or heteroaryl group at the nitrogen atom, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed. This powerful method allows for the formation of C-N bonds between the piperidine nitrogen and a variety of aryl or heteroaryl halides or triflates, enabling the synthesis of complex N-arylpiperidine derivatives.
| Reaction Type | Reagents and Conditions | Product Type | Typical Yields |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN) | N-Alkylpiperidine | Good to Excellent |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3), Solvent (e.g., DCE, THF) | N-Alkylpiperidine | Good to Excellent |
| N-Acylation | Acyl chloride/Anhydride, Base (e.g., Et3N, pyridine), Solvent (e.g., DCM, THF) | N-Acylpiperidine (Amide) | Excellent |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene) | N-Arylpiperidine | Moderate to Good |
Reactions Involving the Ether Linkage and Side Chain
The benzyl (B1604629) ether linkage in this compound is relatively stable but can be cleaved under specific conditions to yield piperidin-4-ol and 3-chlorobenzyl alcohol or its derivatives. The most common methods for benzyl ether cleavage are hydrogenolysis and treatment with strong acids or Lewis acids.
Hydrogenolysis involves the reaction of the ether with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This reaction is typically clean and proceeds under mild conditions, making it compatible with many other functional groups.
| Reaction Type | Reagents and Conditions | Products | Notes |
| Hydrogenolysis | H2, Pd/C, Solvent (e.g., EtOH, MeOH) | Piperidin-4-ol and 3-chlorotoluene | Mild conditions, high yields. |
| Acid Cleavage | HBr or HI (aqueous) | Piperidin-4-ol and 3-chlorobenzyl halide | Harsher conditions, may lead to side reactions. |
| Lewis Acid Cleavage | BBr3, Solvent (e.g., DCM) | Piperidin-4-ol and 3-chlorobenzyl bromide | Effective for cleavage of aryl methyl ethers as well. |
Reactivity of the Chlorophenyl Moiety
The 3-chlorophenyl group of this compound can undergo reactions typical of substituted aromatic rings, including electrophilic and nucleophilic aromatic substitution. The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially add to the positions ortho and para to the chlorine atom, but the reaction rate will be slower than that of unsubstituted benzene. The deactivating nature is due to the electron-withdrawing inductive effect of the chlorine atom, while the ortho-, para-directing effect is a result of the electron-donating resonance effect of the lone pairs on the chlorine atom. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring is also possible, but it generally requires harsh conditions or the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. The chlorine atom can be displaced by strong nucleophiles, such as alkoxides, amides, or thiolates, often at high temperatures and pressures.
Chemoselective Derivatizations and Functional Group Interconversions
The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity when planning synthetic transformations. The piperidine nitrogen is significantly more nucleophilic than the oxygen of the ether or the chlorophenyl ring. Therefore, reactions with electrophiles will selectively occur at the nitrogen atom under mild conditions.
For instance, N-acylation can be performed in the presence of the ether and chlorophenyl functionalities without any side reactions. Similarly, N-alkylation under basic conditions will proceed selectively at the nitrogen.
Functional group interconversions can also be achieved chemoselectively. For example, if a derivative of this compound contains an ester group on a substituent attached to the piperidine nitrogen, this ester can be selectively hydrolyzed or reduced without affecting the ether linkage or the chlorophenyl ring under appropriate conditions. The choice of reagents and reaction conditions is paramount to achieving the desired chemoselective transformation.
Stereochemical Control in Derivative Synthesis
While this compound itself is achiral, the introduction of substituents on the piperidine ring can create one or more stereocenters. The synthesis of stereochemically pure derivatives is often crucial for understanding their biological activity, as different stereoisomers can have vastly different pharmacological profiles.
Stereochemical control can be achieved through several strategies. One approach is to use a chiral starting material for the synthesis of the piperidine ring. Another common method is the use of chiral auxiliaries or catalysts in reactions that introduce new stereocenters. For example, asymmetric reduction of a ketone precursor to a chiral alcohol can be used to introduce a stereocenter on a substituent.
If a racemic mixture of a derivative is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. Chiral chromatography is another powerful technique for the separation of enantiomers on a preparative scale. The development of stereoselective synthetic routes and efficient resolution methods is a key aspect of the medicinal chemistry of piperidine derivatives.
Advanced Characterization Techniques for 4 3 Chlorophenyl Methoxy Piperidine
Spectroscopic Analysis for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework.
In ¹H NMR spectroscopy, the protons on the piperidine (B6355638) ring are expected to appear as complex multiplets in the aliphatic region, typically between 1.5 and 3.0 ppm. The protons adjacent to the nitrogen atom would be the most downfield within this group. The benzylic protons of the -CH₂-O- group would likely produce a singlet at approximately 4.5 ppm. The aromatic protons on the 3-chlorophenyl ring would be observed in the range of 7.2 to 7.4 ppm, showing complex splitting patterns due to their meta and para relationships.
In ¹³C NMR spectroscopy, the aliphatic carbons of the piperidine ring would resonate between 25 and 50 ppm. The carbon of the benzylic -CH₂- group is expected around 70-75 ppm, while the aromatic carbons of the 3-chlorophenyl ring would appear in the 125-145 ppm region. The carbon atom bonded to the chlorine would have a distinct chemical shift within this aromatic range.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 4-[(3-Chlorophenyl)methoxy]piperidine is expected to show several characteristic absorption bands. These include C-H stretching vibrations for the aliphatic piperidine ring (typically 2850-2950 cm⁻¹) and the aromatic ring (around 3000-3100 cm⁻¹). A prominent C-O ether stretching band would be expected in the 1070-1150 cm⁻¹ region. Additionally, C-N stretching of the piperidine amine can be observed, and characteristic aromatic C=C bending vibrations would appear in the fingerprint region below 1600 cm⁻¹.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further confirming the structure. The nominal molecular weight of this compound is approximately 225.7 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 225, with a characteristic M+2 peak at m/z 227 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond, leading to fragments corresponding to the chlorobenzyl cation (m/z 125) and the piperidine moiety.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Frequency / m/z |
| ¹H NMR | Piperidine Protons (aliphatic) | 1.5 - 3.0 ppm (multiplets) |
| Benzylic Protons (-CH₂-O) | ~4.5 ppm (singlet) | |
| Aromatic Protons (3-chlorophenyl) | 7.2 - 7.4 ppm (multiplets) | |
| ¹³C NMR | Piperidine Carbons (aliphatic) | 25 - 50 ppm |
| Benzylic Carbon (-CH₂) | 70 - 75 ppm | |
| Aromatic Carbons (3-chlorophenyl) | 125 - 145 ppm | |
| IR | Aliphatic C-H Stretch | 2850 - 2950 cm⁻¹ |
| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | |
| C-O Ether Stretch | 1070 - 1150 cm⁻¹ | |
| Mass Spec | Molecular Ion (M⁺) | m/z 225 (¹²C, ³⁵Cl) |
| Isotope Peak (M+2) | m/z 227 (¹²C, ³⁷Cl) | |
| Major Fragment | m/z 125 (chlorobenzyl cation) |
X-ray Crystallography Studies of this compound and Its Derivatives
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformation. While the specific crystal structure of this compound has not been reported in publicly accessible databases, analysis of closely related piperidine derivatives allows for well-founded predictions of its solid-state structure.
Studies on various piperidine-containing compounds consistently show that the six-membered piperidine ring adopts a stable chair conformation to minimize steric strain. nih.govresearchgate.net For instance, the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone confirms the piperidine ring is in its stable chair form. nih.gov It is therefore highly probable that the piperidine ring in this compound also assumes this conformation.
The dihedral angle between the mean plane of the piperidine ring and the chlorophenyl ring would be a key conformational parameter. In the related structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, this angle is 39.89°. nih.gov The crystal packing would likely be stabilized by various intermolecular interactions, such as weak C-H···π or other van der Waals forces. Detailed crystallographic data from a related complex molecule containing a chlorophenyl moiety, (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one, provides insight into typical unit cell dimensions and crystal systems for such compounds. scielo.org.za
Table 2: Representative Crystal Data for a Related Chlorophenyl-Containing Compound
| Parameter | Value for (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one scielo.org.za |
| Empirical Formula | C₂₈H₂₉ClN₂O₃ |
| Formula Weight | 476.98 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.392(2) |
| b (Å) | 7.9180(16) |
| c (Å) | 30.474(6) |
| β (°) | 97.78(3) |
| Volume (ų) | 2484.4(9) |
| Z | 4 |
Chromatographic Methods for Purity Assessment in Research Materials
Chromatographic techniques are essential for determining the purity of research-grade this compound and for separating it from starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is a highly suitable method for purity analysis. A typical setup would involve a C18 stationary phase column. nih.govnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. nih.govnih.gov Due to the basic nature of the piperidine nitrogen, adding an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase is often necessary to ensure sharp, symmetrical peaks by preventing interaction with residual silanols on the stationary phase. researchgate.net Detection is commonly achieved using a UV detector, set to a wavelength where the chlorophenyl chromophore absorbs, likely around 220-240 nm. nih.gov This method can be validated to be selective, precise, and accurate for quantifying the main compound and any impurities. nih.govresearchgate.net
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment, especially for volatile impurities. The analysis would typically be performed on a fused-silica capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., CP-Sil-5CB). oup.com For basic compounds like piperidines, derivatization may be employed to improve peak shape and thermal stability, although it is not always necessary. oup.com GC-MS provides the added advantage of identifying unknown impurities by their mass spectra. researchgate.net
Table 3: Typical Chromatographic Conditions for Purity Analysis of Piperidine Derivatives
| Parameter | RP-HPLC | GC |
| Column | Octadecylsilane (C18), e.g., 250 x 4.6 mm, 5 µm nih.govnih.gov | Fused-silica capillary, e.g., CP-Sil-5CB-MS (25 m x 0.25 mm) oup.com |
| Mobile Phase / Carrier Gas | Acetonitrile / Water with 0.1% TFA or Phosphoric Acid nih.govresearchgate.net | Helium or Nitrogen oup.com |
| Detector | UV-Vis (e.g., 239 nm) nih.gov | FID or Mass Spectrometry (MS) oup.com |
| Temperature | Ambient or controlled (e.g., 30°C) nih.gov | Temperature programmed oven oup.com |
| Purpose | Quantitative purity determination, stability studies nih.gov | Analysis of volatile impurities, identification of unknowns (GC-MS) google.com |
Computational Chemistry and Theoretical Investigations of 4 3 Chlorophenyl Methoxy Piperidine
Electronic Structure and Conformation Analysis via Quantum Mechanical Methods
Quantum mechanical methods are instrumental in elucidating the electronic properties and stable conformations of 4-[(3-Chlorophenyl)methoxy]piperidine. Techniques such as Density Functional Theory (DFT) are employed to calculate the molecule's geometry, energy, and the distribution of electron density.
Furthermore, electronic structure analysis provides data on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. The distribution of electrostatic potential on the molecular surface can also be mapped, highlighting regions that are electron-rich or electron-poor, which are key to understanding intermolecular interactions.
Table 1: Calculated Conformational Energies of this compound
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Equatorial | DFT/B3LYP/6-31G | 0.00 | 2.5 |
| Axial | DFT/B3LYP/6-31G | 2.15 | 3.1 |
Note: The data in this table is illustrative and based on typical results for similar structures. Actual values would be derived from specific computational studies.
Molecular Docking and Simulation Studies of Ligand-Target Interactions
Molecular docking and simulation are powerful computational tools used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. These studies are fundamental in drug discovery for predicting the binding affinity and mode of interaction.
Docking algorithms place the ligand into the active site of a target protein in various orientations and conformations, scoring each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For this compound, key interactions would likely involve the piperidine (B6355638) nitrogen, the ether oxygen, and the chlorophenyl ring. The chlorine atom, for instance, can participate in halogen bonding, a specific type of non-covalent interaction.
Following docking, molecular dynamics (MD) simulations can be run to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interaction, revealing how the ligand and protein adjust their conformations to achieve an optimal fit. These simulations can also be used to calculate binding free energies, offering a more quantitative prediction of binding affinity.
Prediction of Reactivity and Reaction Pathways
Theoretical methods are also employed to predict the chemical reactivity of this compound and to explore potential reaction pathways. By analyzing the electronic structure, particularly the distribution of the HOMO and LUMO, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified.
For instance, the nitrogen atom of the piperidine ring is a likely site for electrophilic attack or protonation due to its lone pair of electrons. The aromatic ring can undergo electrophilic substitution, with the chlorine atom and the methoxy-piperidine group directing incoming electrophiles to specific positions.
Computational chemistry can model the transition states of potential reactions, allowing for the calculation of activation energies. This information is vital for predicting the feasibility and rate of a chemical transformation. By mapping the entire reaction coordinate, a detailed energy profile of a reaction pathway can be constructed, providing a deeper understanding of the reaction mechanism.
Molecular Interactions and Biochemical Mechanism Elucidation Preclinical, Mechanistic Focus
Molecular Recognition and Binding Affinity Studies of 4-[(3-Chlorophenyl)methoxy]piperidine Analogs
Molecular recognition and binding affinity are critical parameters in determining the potency and selectivity of a compound. For analogs of this compound, these studies have been particularly focused on the human serotonin (B10506) transporter (hSERT), a key target in the treatment of various neuropsychiatric disorders. nih.gov The piperidine (B6355638) scaffold, substituted at the 4-position with a benzyloxy group, is a known pharmacophore for high-affinity binding to monoamine transporters.
Research into a series of 4-(benzyloxy)-4-phenylpiperidine derivatives has provided significant insight into the structure-activity relationships (SAR) governing binding affinity for the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. nih.govpatsnap.com While data for the specific 3-chloro substituted analog is not detailed in the reviewed literature, the binding affinities of closely related compounds offer a strong basis for understanding its likely profile.
For instance, a comparative analysis of 4-(benzyloxy)-4-phenylpiperidine derivatives demonstrated potent inhibition of SERT. nih.govpatsnap.com One analog, compound 20b (4-(4-fluorobenzyloxy)-4-phenylpiperidine), exhibited a higher affinity for SERT in human platelets than the well-established selective serotonin reuptake inhibitor (SSRI), paroxetine (B1678475). nih.govacs.org Paroxetine itself binds to hSERT with very high affinity, typically with a Ki value of less than 1 nM. nih.gov The desfluoro analog of paroxetine also binds with high affinity, indicating that the fluorine atom is not essential for potent binding. nih.gov
The binding affinity of these analogs is influenced by the substitution pattern on both the phenyl ring of the piperidine and the benzyl (B1604629) ether moiety. The general trend observed is high affinity for SERT, with varying degrees of selectivity over DAT and NET. The table below summarizes the binding affinities (expressed as pKi values) for several key compounds, including the reference SSRI femoxetine, which shares structural similarities with the compound of interest. nih.gov
| Compound | DAT pKi | NET pKi | SERT pKi |
|---|---|---|---|
| Paroxetine | 6.31 | 7.4 | 10.0 |
| Femoxetine | 5.7 | 6.12 | 7.96 |
| Fluoxetine | 5.42 | 6.62 | 9.1 |
| Sertraline | 7.60 | 6.38 | 6.99 |
Investigation of Enzymatic Modulatory Effects
The primary biochemical mechanism associated with this compound analogs is the modulation of transporter proteins, which function similarly to enzymes in their facilitation of substrate transport across membranes. The serotonin transporter (SERT) is a protein that mediates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling. wikipedia.org
Analogs of this compound, such as paroxetine and femoxetine, are potent inhibitors of this reuptake process. nih.govwikipedia.org By binding to SERT, these compounds lock the transporter in an outward-open conformation, which competitively inhibits the transport of serotonin. nih.gov This inhibition leads to an increase in the concentration and duration of action of serotonin in the synapse.
Studies on paroxetine derivatives have demonstrated their ability to inhibit the transport of radiolabeled serotonin ([3H]5-HT) in cells expressing hSERT. nih.gov This inhibitory activity is a direct measure of the compound's enzymatic modulatory effect on the transporter. The potency of this inhibition generally correlates well with the binding affinity of the compound. For example, while a bromine-substituted analog of paroxetine showed a 16-fold decrease in binding affinity to the rat SERT, it still effectively inhibited serotonin transport. nih.gov This suggests that even with modifications to the phenyl ring, the core scaffold retains its ability to modulate transporter function.
Fundamental Ligand-Biomolecule Interaction Dynamics
The interaction between piperidine-based SSRIs and the serotonin transporter has been elucidated through a combination of X-ray crystallography, molecular modeling, and structure-activity relationship studies. nih.govnih.gov These studies reveal the key molecular interactions that govern the binding of these ligands to their biological target.
The binding of paroxetine and its analogs occurs at the central primary binding site (S1) of the serotonin transporter. nih.gov This site is located within the transmembrane domain of the protein. Computational and crystallographic studies have shown that the piperidine nitrogen of paroxetine forms a critical interaction with the carboxylate group of a specific aspartate residue, Asp98, located in subsite A of the binding pocket. nih.gov
The two aromatic moieties of the ligand occupy other subsites within the S1 pocket. In the case of paroxetine, the benzodioxole and the fluorophenyl groups typically reside in subsites B and C. nih.gov For this compound, it is predicted that the 3-chlorophenyl group and the piperidine ring would orient themselves in a similar fashion to occupy these hydrophobic pockets. The precise orientation and interactions are crucial for high-affinity binding. Molecular docking studies of 4-(benzyloxy)-4-phenylpiperidine derivatives suggest a binding pose similar to that of paroxetine. acs.org
Role of 4 3 Chlorophenyl Methoxy Piperidine As a Chemical Building Block and Scaffold
Utilization in Multi-Step Organic Synthesis
The robust nature and specific reactivity of 4-[(3-Chlorophenyl)methoxy]piperidine make it a favored intermediate in the synthesis of complex, high-value molecules, particularly those with therapeutic potential. Its piperidine (B6355638) nitrogen offers a convenient handle for a variety of chemical transformations, allowing for its incorporation into larger, more intricate structures.
A primary application of this compound is as a key intermediate in the synthesis of receptor modulators. For instance, it is a documented precursor in the preparation of substituted piperidinyl ether compounds designed as modulators of the C-C chemokine receptor 2 (CCR2). In these synthetic pathways, the piperidine moiety of this compound is typically N-substituted in subsequent steps to yield the final active pharmaceutical ingredient.
Furthermore, this building block is integral to the synthesis of modulators for the RAR-related orphan receptor C (RORc), a nuclear receptor that is a target for autoimmune diseases. In these multi-step sequences, this compound is used to construct more complex frameworks, such as 1-oxa-2-azaspiro[4.5]decane derivatives, which are potent RORc modulators. The synthesis often involves the reaction of the piperidine nitrogen with other complex chemical entities to build the final spirocyclic system.
Application in the Construction of Diverse Chemical Libraries
This scaffold's utility is showcased in its use for creating libraries of compounds targeting a range of biological receptors. By functionalizing the piperidine nitrogen, chemists can rapidly generate a multitude of analogues. For example, libraries of 6,5-fused heteroaryl piperidine ether compounds have been developed as allosteric modulators of the M4 muscarinic acetylcholine receptor. nih.gov The diversity in these libraries is achieved by coupling various 6,5-fused heteroaryl systems to the this compound core.
The table below illustrates the diversity of compound classes synthesized using this compound as a foundational building block.
| Target Class | Resulting Scaffold/Compound Type | Therapeutic Area |
| CCR2 Modulators | Substituted Piperidinyl Ethers | Inflammatory Diseases |
| RORc Modulators | 1-oxa-2-azaspiro[4.5]decane derivatives | Autoimmune Diseases |
| M4 Receptor Modulators | 6,5-fused Heteroaryl Piperidine Ethers | Neurological Disorders |
| Substance P Antagonists | Piperidine-Ether based compounds | Pain and Inflammation acs.org |
Integration into Novel Scaffold Design
Beyond its use as a linear building block, this compound is increasingly integrated into the design of novel and sophisticated molecular scaffolds. The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a different, often more synthetically accessible or patentable, moiety, has highlighted the value of the piperidine ether motif. researchgate.net
The inherent three-dimensionality of the piperidine ring is a desirable feature in modern drug design, as it allows for better exploration of the spatial subtleties of protein binding pockets compared to flat aromatic systems. acs.org Researchers have successfully replaced central aromatic rings in existing bioactive molecules with saturated bioisosteres like the piperidine ether core found in this compound. acs.org This strategy can lead to compounds with improved physicochemical properties, such as solubility and metabolic stability, while maintaining or even enhancing biological activity.
A prominent example of its integration into novel scaffold design is in the development of spirocyclic compounds. The piperidine ring of this compound can serve as the anchor for the construction of spiro-fused ring systems, creating rigid, conformationally constrained molecules with well-defined three-dimensional shapes. These novel scaffolds are of great interest in medicinal chemistry as they can present appended functional groups in precise vectors, leading to high-potency and selective interactions with biological targets.
Analytical Methodologies for Research and Quantification of 4 3 Chlorophenyl Methoxy Piperidine
Chromatographic Techniques for Process Monitoring and Product Analysis
Chromatographic methods are indispensable tools for the in-process monitoring of the synthesis of 4-[(3-Chlorophenyl)methoxy]piperidine and for the final analysis of the product batch. High-Performance Liquid Chromatography (HPLC) is a principal technique utilized for this purpose, offering high resolution and quantitative accuracy.
A typical HPLC method for the analysis of piperidine-containing compounds would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution would be optimized to achieve a good separation of the main compound from starting materials, intermediates, and by-products. Detection is commonly performed using a UV detector, as the phenyl ring in the molecule allows for chromophoric activity. The specific wavelength for detection would be determined by analyzing the UV spectrum of this compound to find its absorbance maximum.
For process monitoring, thin-layer chromatography (TLC) can be a rapid and effective tool. A suitable solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol or triethylamine), would be developed to separate the target compound from other reaction components on a silica (B1680970) gel plate. Visualization can be achieved under UV light or by using a staining agent.
Table 1: Illustrative HPLC Parameters for Analysis of Piperidine (B6355638) Derivatives
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.05 M Potassium Phosphate Buffer (pH 6.5) |
| Gradient | 30% to 70% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table represents a general starting point for method development for compounds structurally similar to this compound and would require optimization for this specific analyte.
Spectroscopic Methods for Quantitative Determination in Research Samples
Spectroscopic techniques are vital for the structural confirmation and quantitative determination of this compound in research samples. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary methods used.
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see characteristic signals for the protons on the piperidine ring, the methylene (B1212753) bridge, and the chlorophenyl group. The integration of these signals can be used for quantification when an internal standard of known concentration is added to the sample.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, allowing for the confirmation of the compound's structure.
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, a high-resolution mass spectrum would provide the exact mass, confirming its elemental composition. When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons (chlorophenyl group), the O-CH₂- protons, the piperidine ring protons at various chemical shifts. |
| ¹³C NMR (CDCl₃) | Resonances for the aromatic carbons, the O-CH₂- carbon, and the carbons of the piperidine ring. |
| Mass Spectrometry (EI) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragment ions. |
The data in this table is predictive and would need to be confirmed by experimental analysis of a pure sample of this compound.
Method Development for Impurity Profiling in Synthetic Batches
Impurity profiling is a critical aspect of chemical analysis, particularly for compounds intended for further research or development. The goal is to identify and quantify any impurities present in the final synthetic batch. The development of an effective analytical method for this purpose requires a deep understanding of the synthetic route.
Potential impurities in the synthesis of this compound could include unreacted starting materials such as 3-chlorobenzyl alcohol and 4-hydroxypiperidine (B117109), by-products from side reactions, or degradation products.
A robust HPLC method with a high-resolution column and a gradient elution program is typically developed to separate all potential impurities from the main peak. The use of a photodiode array (PDA) detector can be advantageous as it provides UV spectra for each peak, which can help in the initial identification of impurities.
For the definitive identification of unknown impurities, preparative HPLC can be used to isolate them, followed by structural elucidation using NMR and high-resolution mass spectrometry. Once identified, reference standards for these impurities can be synthesized or purchased to allow for their accurate quantification in future batches. The method validation would then be performed according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity for the intended purpose of impurity profiling.
Patent Landscape and Intellectual Property Considerations Specific to Chemical Synthesis and Intermediates
Analysis of Synthetic Route Patents Involving 4-[(3-Chlorophenyl)methoxy]piperidine
In a frequently cited synthetic pathway, the process commences with the reaction of 4-hydroxypiperidine (B117109) with a protecting group, such as a benzyl (B1604629) group, to safeguard the reactive secondary amine. The subsequent step involves the reaction of the protected piperidine (B6355638) alcohol with 3-chlorobenzyl halide (typically bromide or chloride) in the presence of a strong base. Sodium hydride (NaH) is a commonly employed base in this reaction, facilitating the deprotonation of the hydroxyl group to form a nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with the 3-chlorobenzyl halide to yield the protected this compound. The final step in this sequence is the deprotection of the piperidine nitrogen to afford the desired intermediate.
| Step | Reactants | Reagents | Product |
| 1 | 4-Hydroxypiperidine | Benzyl halide, Base | N-Benzyl-4-hydroxypiperidine |
| 2 | N-Benzyl-4-hydroxypiperidine, 3-Chlorobenzyl halide | Sodium Hydride (NaH) | N-Benzyl-4-[(3-Chlorophenyl)methoxy]piperidine |
| 3 | N-Benzyl-4-[(3-Chlorophenyl)methoxy]piperidine | Hydrogen, Catalyst (e.g., Pd/C) | This compound |
Patenting of this compound as a Key Chemical Intermediate
The strategic importance of this compound as a building block in the synthesis of commercially valuable pharmaceuticals has led to its protection as a key chemical intermediate in several patents. These patents often claim not only the final API but also the novel and non-obvious intermediates that are essential for its synthesis.
By patenting this compound, pharmaceutical companies can establish a layer of intellectual property protection that extends beyond the final drug product. This strategy can effectively block or deter competitors from using the same synthetic pathway to produce a generic version of the API, even after the primary patent on the final compound has expired.
The claims in these patents are typically drafted to cover the intermediate compound itself, its salts, and sometimes specific polymorphic forms. The novelty and inventive step of the intermediate are often justified by its unique structural contribution to the final API and the advantages it offers in the manufacturing process, such as leading to higher yields, improved purity, or a more efficient synthesis.
The patenting of key intermediates like this compound underscores the competitive nature of the pharmaceutical industry and the critical role of intellectual property in protecting innovation and market position.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Transformations
While established methods for synthesizing piperidine (B6355638) ethers exist, the future lies in developing more efficient, stereoselective, and environmentally benign synthetic transformations. Current research into piperidine synthesis often involves multi-step processes that can be time-consuming and may generate significant waste. nih.gov Future efforts could focus on the application of modern catalytic systems and one-pot reactions to streamline the synthesis of 4-[(3-Chlorophenyl)methoxy]piperidine and its analogues.
Key areas for development include:
Catalytic Hydrogenation: The reduction of corresponding pyridine (B92270) precursors is a primary route to piperidines. nih.gov Research into novel catalysts, such as those based on rhodium or palladium, could offer milder reaction conditions and improved chemoselectivity, particularly for substrates with sensitive functional groups. nih.gov
Aza-Prins Cyclization: This powerful reaction forms the piperidine ring through the cyclization of homoallylic amines and aldehydes. rasayanjournal.co.in Adapting this methodology could provide a convergent and stereocontrolled route to highly substituted piperidine cores, which can then be elaborated to the target compound.
Lewis Acid-Mediated O-Alkylation: Innovations in O-alkylation reactions, which are crucial for forming the ether linkage, could significantly improve synthesis efficiency. Using Lewis acids instead of traditional high-temperature base-catalyzed methods can accelerate the reaction rate and lead to higher yields, as demonstrated in the synthesis of related structures. google.com
| Synthetic Strategy | Potential Advantages | Relevant Research Context |
| Advanced Catalytic Hydrogenation | Milder conditions, higher chemoselectivity, improved yields. nih.gov | Development of novel palladium and rhodium catalysts for pyridine reduction. nih.gov |
| Stereoselective Aza-Prins Cyclization | High stereocontrol, convergent synthesis of complex piperidine cores. rasayanjournal.co.in | Niobium(V) chloride has been shown to be an effective Lewis acid for mediating this type of cyclization. rasayanjournal.co.in |
| Lewis Acid-Catalyzed O-Alkylation | Faster reaction rates, higher yields, lower reaction temperatures. google.com | Utilized in the synthesis of 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine. google.com |
Exploration of Advanced Scaffold Modifications
The this compound scaffold is ripe for systematic modification to explore structure-activity relationships (SAR) and develop compounds with novel properties. Advanced modifications can be targeted at the piperidine ring, the chlorophenyl group, and the linking methoxy (B1213986) bridge. The piperidine ring itself is a ubiquitous structural motif in pharmaceuticals, and substitutions on this ring can profoundly influence biological activity. acs.org
Future avenues for scaffold modification include:
Piperidine Ring Substitution: Introducing substituents at various positions on the piperidine ring can modulate a compound's physicochemical properties and its interaction with biological targets. For instance, alkyl groups on the piperidine ring have been shown to influence receptor binding affinity in related phenoxyalkylpiperidines. uniba.it
Bioisosteric Replacement: The 3-chlorophenyl moiety can be replaced with other aromatic or heteroaromatic systems to probe electronic and steric requirements for biological activity. Exploring bioisosteres such as pyridyl, pyrazolyl, or thiazolyl rings could lead to derivatives with improved selectivity or novel functions. researchgate.net
Linker Modification: The length and nature of the ether linkage could be altered. Replacing the oxygen atom with sulfur or nitrogen, or extending the alkyl chain, would change the geometry and flexibility of the molecule, potentially leading to engagement with different biological targets.
| Modification Target | Proposed Change | Rationale / Goal |
| Piperidine Ring | Introduction of alkyl, hydroxyl, or amino groups. | Modulate lipophilicity, hydrogen bonding capacity, and target interaction. uniba.it |
| Chlorophenyl Moiety | Replacement with other halogenated rings (e.g., fluorophenyl, dichlorophenyl). | Fine-tune electronic properties and metabolic stability. nih.gov |
| Chlorophenyl Moiety | Substitution with heteroaromatic rings (e.g., pyridine, triazole). | Introduce new interaction points and alter solubility. researchgate.net |
| Methoxy Linker | Variation of chain length or replacement of the ether oxygen. | Modify conformational flexibility and binding geometry. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
